Cas no 31504-90-2 (1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-)

1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)- structure
31504-90-2 structure
Productnaam:1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-
CAS-nummer:31504-90-2
MF:C19H18N4O4
MW:366.370624065399
CID:307285
PubChem ID:336568

1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)-
    • 1-(1-phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol
    • (1R)-1-(1-
    • 1,2,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, [1R-(1R*,2S*,3R*)]-
    • 1,2,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, D-arabino-
    • 1,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, [1R-(1R*,2S*,3R*)]-
    • 1,3,4-Butanetetrol, 1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, D-arabino-
    • 1-Phenyl-3-(1R,2S,3R,4-tetrahydroxybutyl)-flavazol
    • AC1L7JWM
    • CTK8I1565
    • NSC351334
    • 31504-90-2
    • 1-(1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-1,2,3,4-butanetetrol #
    • LABBLXXRSWREEJ-UHFFFAOYSA-N
    • DTXSID70319853
    • NSC-351334
    • Inchi: InChI=1S/C19H18N4O4/c24-10-14(25)17(26)18(27)15-16-19(21-13-9-5-4-8-12(13)20-16)23(22-15)11-6-2-1-3-7-11/h1-9,14,17-18,24-27H,10H2
    • InChI-sleutel: LABBLXXRSWREEJ-UHFFFAOYSA-N
    • LACHT: OCC(C(C(C1=NN(C2C=CC=CC=2)C2=NC3=CC=CC=C3N=C12)O)O)O

Berekende eigenschappen

  • Exacte massa: 366.13294
  • Monoisotopische massa: 366.133
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 492
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 125Ų
  • XLogP3: 0.2

Experimentele eigenschappen

  • Dichtheid: 1.53
  • Kookpunt: 650.9°Cat760mmHg
  • Vlampunt: 347.5°C
  • Brekindex: 1.743
  • PSA: 124.52
  • LogboekP: 0.71620

1,2,3,4-Butanetetrol,1-(1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl)-, (1R,2S,3R)- Gerelateerde literatuur

Aanbevolen leveranciers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd